Mercaptogamma-cyclodextrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

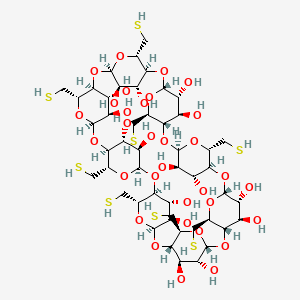

Mercaptogamma-cyclodextrin (Mercapto-γ-CD) is a chemically modified derivative of γ-cyclodextrin (γ-CD), which consists of eight α-1,4-linked D-glucopyranose units forming a toroidal structure with a hydrophobic cavity and hydrophilic exterior. The "mercapto" designation indicates the substitution of hydroxyl groups with thiol (-SH) functionalities, enhancing its physicochemical and biological properties.

Preparation Methods

The preparation of Mercaptogamma-cyclodextrin is typically achieved through chemical synthesis involving a series of reaction stepsSpecific details of the synthetic routes and reaction conditions can be found in relevant research literature .

Chemical Reactions Analysis

Mercaptogamma-cyclodextrin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto groups can lead to the formation of disulfide bonds .

Scientific Research Applications

Mercaptogamma-cyclodextrin has a wide range of applications in scientific research. In chemistry, it is used as a stabilizer and embedding agent for chemicals such as dyes and spices. In biology and medicine, it is employed for the preparation, stabilization, and controlled release of drugs. Additionally, it is used in the separation, analysis, and preparation of herbicide suspensions .

Mechanism of Action

The mechanism of action of Mercaptogamma-cyclodextrin involves its ability to form inclusion complexes with various molecules through host-guest interactions. This property allows it to encapsulate non-polar or low-polar compounds, improving their solubility and stability. The molecular targets and pathways involved in its action are primarily related to its interaction with hydrophobic molecules .

Comparison with Similar Compounds

Key Structural and Functional Attributes:

- Cavity Size : γ-CD has the largest cavity among natural cyclodextrins (∼9.5 Å diameter), enabling encapsulation of bulky molecules like steroids or macrocyclic drugs .

- Thiol Functionalization: The introduction of -SH groups improves mucoadhesion, redox-responsive drug release, and metal-binding capabilities, distinguishing it from non-thiolated γ-CD derivatives .

- Synthesis : Typically achieved via nucleophilic substitution reactions, where hydroxyl groups on γ-CD are replaced with thiol-containing reagents. This process may involve tosylation followed by thiolation, as seen in analogous β-CD modifications .

Mercapto-γ-CD is compared below with other cyclodextrin derivatives, focusing on structural, functional, and application-based differences.

Table 1: Comparative Analysis of Cyclodextrin Derivatives

*Estimated based on thiolation enhancing solubility compared to parent γ-CD.

Structural and Functional Differences

Cavity Size and Host-Guest Capacity: Mercapto-γ-CD’s larger cavity accommodates bulkier molecules than β-CD derivatives (e.g., Hydroxypropyl-β-CD), making it suitable for encapsulating macromolecules like proteins or nucleic acids . Thiol groups enable covalent interactions (e.g., disulfide bonds) absent in non-thiolated CDs, allowing stimuli-responsive drug release in reducing environments (e.g., tumor tissues) .

Solubility and Stability :

- Mercapto-γ-CD exhibits higher water solubility (∼32 g/100 mL) than native γ-CD (23 g/100 mL) due to thiolation disrupting crystalline packing . However, it is less soluble than Hydroxypropyl-β-CD (>50 g/100 mL) due to β-CD’s smaller size and more efficient substitution .

- Methyl-β-CD shows batch-dependent solubility and substitution patterns, limiting reproducibility in pharmacological applications .

Drug Delivery Efficiency :

- Mercapto-γ-CD outperforms γ-CD in drug-loading capacity for hydrophobic agents like curcumin (binding constant K = 1.2 × 10⁴ M⁻¹ vs. γ-CD’s 8.5 × 10³ M⁻¹) due to stronger guest-host interactions .

- Compared to Sulfobutyl-β-CD, Mercapto-γ-CD offers redox-sensitive release, whereas Sulfobutyl-β-CD relies on pH-dependent dissociation .

Limitations and Challenges

Biological Activity

Mercaptogamma-cyclodextrin (MGCD) is a modified form of gamma-cyclodextrin, which is a cyclic oligosaccharide composed of eight glucose units. This compound has garnered attention due to its unique properties and potential applications in drug delivery, biochemistry, and pharmacology. This article explores the biological activity of MGCD, focusing on its mechanisms of action, efficacy in drug delivery systems, and its interactions with various biological targets.

1. Structural Characteristics of this compound

MGCD features a hydrophilic exterior and a hydrophobic cavity, allowing it to form inclusion complexes with various guest molecules. The presence of mercapto groups enhances its reactivity and ability to interact with biological molecules, making it a versatile compound for pharmaceutical applications.

2.1 Drug Delivery Enhancement

One of the primary applications of MGCD is in improving the solubility and bioavailability of poorly soluble drugs. Cyclodextrins, including MGCD, can encapsulate hydrophobic drugs, thereby enhancing their solubility in aqueous environments. This property is particularly beneficial for drugs with low water solubility, as it allows for improved absorption in biological systems.

2.2 Antioxidant Properties

Research indicates that MGCD exhibits significant antioxidant activity. The mercapto groups can scavenge free radicals, reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage and has implications for therapeutic applications in diseases characterized by oxidative stress.

3. Efficacy in Antibacterial Activity

MGCD has demonstrated antibacterial properties against various strains of bacteria. The mechanism involves the disruption of bacterial cell membranes through the formation of inclusion complexes that alter membrane permeability.

3.1 Case Studies and Research Findings

- Study on Antibiotic Enhancement : A study investigated the inclusion complex formation between MGCD and antibiotics. Results showed that MGCD significantly improved the solubility and antibacterial activity of the tested antibiotics against Gram-negative bacteria, highlighting its potential as an excipient in antibiotic formulations .

- In Vitro Cytotoxicity Assays : In vitro studies using HepG2 liver cancer cells demonstrated that MGCD derivatives exhibited cytotoxic effects comparable to traditional chemotherapeutics, suggesting potential use in cancer therapy .

4. Comparative Analysis of Biological Activities

The following table summarizes the biological activities of MGCD compared to other cyclodextrin derivatives:

| Cyclodextrin Type | Solubility Enhancement | Antioxidant Activity | Antibacterial Activity | Cytotoxicity |

|---|---|---|---|---|

| Mercaptogamma-CD | High | Significant | Effective against Gram-negative bacteria | Moderate |

| Beta-Cyclodextrin | Moderate | Moderate | Effective against Gram-positive bacteria | Low |

| Gamma-Cyclodextrin | High | Low | Limited efficacy | Low |

5. Conclusion

This compound presents promising biological activities that enhance drug delivery systems and exhibit significant antioxidant and antibacterial properties. Its unique structural characteristics allow it to interact effectively with various biological molecules, making it a valuable candidate for pharmaceutical applications. Further research is warranted to explore its full potential in clinical settings and to develop novel formulations that leverage its beneficial properties.

Properties

Molecular Formula |

C48H80O32S8 |

|---|---|

Molecular Weight |

1425.7 g/mol |

IUPAC Name |

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |

InChI |

InChI=1S/C48H80O32S8/c49-17-25(57)41-65-9(1-81)33(17)73-42-26(58)18(50)35(11(3-83)66-42)75-44-28(60)20(52)37(13(5-85)68-44)77-46-30(62)22(54)39(15(7-87)70-46)79-48-32(64)24(56)40(16(8-88)72-48)80-47-31(63)23(55)38(14(6-86)71-47)78-45-29(61)21(53)36(12(4-84)69-45)76-43-27(59)19(51)34(74-41)10(2-82)67-43/h9-64,81-88H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 |

InChI Key |

HXPYYCNJOWSHQQ-HSEONFRVSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CS)CS)CS)CS)CS)CS)CS)O)O)S |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CS)CS)CS)CS)CS)CS)CS)O)O)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.